An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Ritodrine hydrochloride
CAS No.: 23239-51-2
Cat. No.: VC0003991
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23239-51-2 |
---|---|
Molecular Formula | C17H22ClNO3 |
Molecular Weight | 323.8 g/mol |
IUPAC Name | 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 |
Standard InChI Key | IDLSITKDRVDKRV-JSUROZADSA-N |
Isomeric SMILES | C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Ritodrine Hydrochloride
Structural Characteristics
Ritodrine hydrochloride ((1S,2R)-4-hydroxy-β-[1-[2-((4-hydroxyphenyl)ethyl]amino)ethyl]benzenemethanol hydrochloride) possesses a molecular formula of C₁₇H₂₁NO₃·HCl and a molecular weight of 323.81 g/mol . Its stereochemistry features two chiral centers, conferring enantioselective binding affinity for β₂-adrenergic receptors . The compound’s polar hydroxyl groups and aromatic rings facilitate interactions with transmembrane receptor domains, while the ethylamine side chain mediates G-protein coupling .
Table 1: Physicochemical Properties of Ritodrine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁NO₃·HCl |
Molecular Weight | 323.81 g/mol |
Solubility | Freely soluble in water |
Plasma Protein Binding | 32–42% |
Partition Coefficient | Log P = 1.8 (octanol/water) |
Data derived from PubChem and pharmacological studies .
Mechanism of Action
Ritodrine hydrochloride selectively activates uterine β₂-adrenergic receptors, triggering a cascade of intracellular events:
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Receptor Activation: Binding to β₂ receptors stimulates membrane-bound adenylate cyclase via Gₛ-proteins .
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cAMP Elevation: Increased cyclic adenosine monophosphate (cAMP) levels activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK) .
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Calcium Modulation: Phosphorylated MLCK exhibits reduced affinity for calcium-calmodulin complexes, decreasing intracellular calcium concentrations and inhibiting actin-myosin cross-bridge formation .
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Uterine Relaxation: The net effect is prolonged relaxation of myometrial smooth muscle, suppressing contraction frequency by 40–60% within 30 minutes of intravenous administration .
β₂ selectivity minimizes cardiac β₁ effects, though residual activity explains cardiovascular side effects observed at higher doses .
Pharmacokinetics and Metabolic Pathways
Absorption and Bioavailability
Oral ritodrine hydrochloride exhibits 30% bioavailability due to extensive first-pass metabolism, with peak plasma concentrations (Cₘₐₓ) of 12.4 ng/mL achieved 1.5 hours post-administration . Intramuscular injection produces higher bioavailability (78%), while intravenous infusion achieves immediate therapeutic levels . Dose-linear pharmacokinetics are observed between 10–30 mg, making titration predictable across patient populations .
Distribution
The drug’s volume of distribution (Vd) ranges from 1.8–2.4 L/kg, reflecting extensive tissue penetration . Placental transfer occurs rapidly, with fetal:maternal serum ratios of 0.3–0.5 observed within 2 hours . Ritodrine accumulates in uterine tissue at concentrations 3-fold higher than plasma levels, explaining its localized tocolytic efficacy .
Metabolism and Excretion
Hepatic conjugation via glucuronidation and sulfation produces inactive metabolites, primarily ritodrine glucuronide (67%) and ritodrine sulfate (22%) . Renal excretion accounts for 85% of elimination, with a terminal half-life (t₁/₂) of 1.3–1.7 hours . Less than 5% is excreted unchanged in urine, necessitating dose adjustments in hepatic impairment .
Table 2: Key Pharmacokinetic Parameters
Parameter | Oral (10 mg) | IV (10 mg) | IM (10 mg) |
---|---|---|---|
Cₘₐₓ (ng/mL) | 12.4 | 89.2 | 45.6 |
Tₘₐₓ (h) | 1.5 | 0.08 | 0.5 |
AUC₀–∞ (ng·h/mL) | 48.7 | 132.4 | 98.3 |
t₁/₂ (h) | 1.7 | 1.3 | 1.5 |
Data from crossover studies in healthy volunteers .
Clinical Efficacy in Preterm Labor Management
Tocolytic Success Rates
A randomized trial comparing ritodrine (n=25) and isoxsuprine (n=25) demonstrated ritodrine’s superiority:
These outcomes correlate with ritodrine’s higher β₂ selectivity (98% vs. isoxsuprine’s 82%), reducing off-target β₁-mediated side effects .
Adjunctive Therapies
Prenatal yoga practiced >900 minutes/week reduced ritodrine requirements by 38% (OR=0.62, 95% CI 0.41–0.93), suggesting non-pharmacologic synergies . Combination regimens with magnesium sulfate further prolong pregnancy by 48–72 hours, enabling corticosteroid administration for fetal lung maturation .
Emerging Applications and Research Frontiers
Intrauterine Resuscitation
Recent ovine models demonstrate ritodrine’s utility in fetal distress:
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Fetal Heart Rate Variability: STV increased from 4.2 to 6.8 ms (p<0.01)
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Drug Transfer: Fetal serum concentrations reached 18% of maternal levels
Inflammatory Modulation
In lipopolysaccharide-induced intraamniotic inflammation, ritodrine attenuated IL-6 elevations by 42% (p=0.03), suggesting immunomodulatory potential .
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